1-Chloro-2,3-dimethylbenzene

Overview

Description

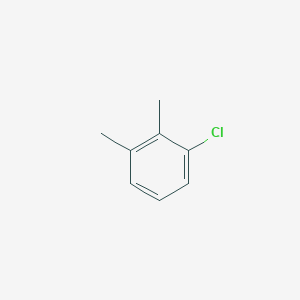

1-Chloro-2,3-dimethylbenzene, also known as 2,3-dimethylchlorobenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of benzene, where two methyl groups and one chlorine atom are substituted on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

1-Chloro-2,3-dimethylbenzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution: This method involves the chlorination of 2,3-dimethyltoluene (o-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).

Industrial Production: On an industrial scale, the compound can be produced by the direct chlorination of o-xylene under controlled conditions to ensure selective substitution at the desired positions.

Chemical Reactions Analysis

1-Chloro-2,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include:

Chlorine gas (Cl2): for chlorination.

Ferric chloride (FeCl3): as a catalyst.

Potassium permanganate (KMnO4): for oxidation.

Lithium aluminum hydride (LiAlH4): for reduction.

Major products formed from these reactions include 2,3-dimethylbenzene, 2,3-dimethylbenzoic acid, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1-Chloro-2,3-dimethylbenzene serves as an important building block in organic synthesis. Its applications include:

- Substituent for Electrophilic Aromatic Substitution : The chlorine atom in this compound can be replaced by various nucleophiles through nucleophilic substitution reactions. This property is exploited to synthesize more complex molecules .

- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. These reactions enable the formation of carbon-carbon bonds essential for constructing diverse organic compounds .

Table 1: Key Reactions Involving this compound

Material Science Applications

In material science, this compound is used as a solvent and an intermediate for producing various polymers and resins. Its properties make it suitable for:

- Polymer Production : It acts as a precursor for synthesizing poly(arylene ether) resins which are used in high-performance applications due to their thermal stability and mechanical strength .

- Solvent Applications : Due to its moderate polarity and ability to dissolve a range of organic compounds, it is used as a solvent in various chemical processes .

Medicinal Chemistry

Recent studies have indicated potential applications of this compound in medicinal chemistry:

- Drug Development : The compound can be modified to create new pharmaceuticals by serving as a precursor for biologically active compounds. Its derivatives have shown promise in antibacterial and antifungal activities .

- Bioconjugation : Its reactive chlorine group allows for bioconjugation techniques where it can be attached to biomolecules for targeted drug delivery systems .

Case Studies

Several case studies highlight the versatility of this compound:

- Synthesis of Antibacterial Agents : A study demonstrated the synthesis of novel antibacterial agents using this compound as a starting material. The resulting compounds exhibited significant activity against resistant bacterial strains .

- Development of Functional Polymers : Research involving the polymerization of this compound led to the creation of functionalized polymers that display enhanced mechanical properties and thermal stability suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-Chloro-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as sigma complexes and carbocations. These intermediates facilitate various substitution and addition reactions by stabilizing the transition states and lowering the activation energy required for the reactions .

Comparison with Similar Compounds

1-Chloro-2,3-dimethylbenzene can be compared with other similar compounds such as:

1-Chloro-3,5-dimethylbenzene: This compound has the chlorine atom and methyl groups at different positions on the benzene ring, leading to different reactivity and physical properties.

3-Chlorotoluene: This compound has only one methyl group and one chlorine atom, making it less sterically hindered and more reactive in certain substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Chloro-2,3-dimethylbenzene, also known as o-chlorotoluene, is a chlorinated aromatic compound with the molecular formula . It is primarily used in the synthesis of various chemical intermediates and has garnered interest due to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Weight : 140.61 g/mol

- CAS Number : 608-23-1

- Structure : The compound features a chlorobenzene structure with two methyl groups attached to the benzene ring.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial and anti-inflammatory properties. Its biological effects can be attributed to its ability to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, demonstrating potential as a disinfectant or preservative in various applications.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

The biological activity of this compound can be explained through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The results indicated significant inhibition at concentrations as low as 0.5% .

- In Vitro Anti-inflammatory Study : Another research explored the anti-inflammatory potential of this compound using RAW264.7 macrophages. The study found that treatment with this compound reduced TNF-alpha levels by approximately 40%, indicating its potential therapeutic application in inflammatory disorders .

Safety and Toxicology

Despite its biological activities, safety assessments are crucial. Exposure to chlorinated compounds can lead to adverse health effects, including irritation of the skin and respiratory system. Therefore, appropriate handling and safety measures must be adhered to when working with this compound.

Q & A

Q. Basic: What are the established synthesis routes for 1-Chloro-2,3-dimethylbenzene, and what analytical techniques are recommended for confirming its purity and structure?

Answer:

this compound (CAS 608-23-1) is typically synthesized via Friedel-Crafts alkylation or direct chlorination of o-xylene derivatives. Key steps include:

- Chlorination: Using Cl2 or SO2Cl2 in the presence of AlCl3 as a catalyst under controlled temperature (40–60°C).

- Purification: Distillation or column chromatography to isolate the monochlorinated product.

For structural confirmation:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 140.6 (C8H9Cl<sup>+</sup>) .

- Gas Chromatography (GC): Retention time comparison against certified reference materials (CRMs) .

Q. Basic: What are the key physicochemical properties of this compound critical for experimental design?

Answer:

Critical properties include:

- Boiling Point: ~137–140°C (predicted based on analogous chlorinated xylenes) .

- Density: ~1.35 g/cm<sup>3</sup> (estimated from similar halogenated aromatics) .

- LogP (Octanol-Water): ~3.2–3.5, indicating moderate hydrophobicity .

- Solubility: Low water solubility (<0.1 mmol/L), requiring organic solvents (e.g., DMSO, ethanol) for biological assays .

These parameters guide solvent selection, reaction conditions, and bioactivity studies.

Q. Advanced: How can computational methods like molecular docking predict the antimicrobial mechanisms of this compound?

Answer:

Computational workflows involve:

Molecular Docking: Using software like MOE or AutoDock to model interactions with bacterial targets (e.g., DNA gyrase or glutathione S-transferases). Key steps:

- Prepare ligand (this compound) and receptor (PDB ID: 1KZN for DNA gyrase).

- Apply force fields (MMFF94) to optimize binding poses .

Binding Free Energy Calculations: Predict affinity using scoring functions (e.g., ΔG = -8.2 kcal/mol suggests strong binding).

Residue Analysis: Identify critical interactions (e.g., hydrogen bonds with Ser84 or hydrophobic contacts with Val167) .

Validation requires correlating docking results with in vitro enzyme inhibition assays (e.g., IC50 values) .

Q. Advanced: What strategies can resolve contradictions in reported toxicity data for halogenated dimethylbenzene derivatives?

Answer:

Discrepancies in toxicity data (e.g., LD50 variations) arise from differences in:

- Test Systems: Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) models for consistency .

- Exposure Routes: Oral vs. dermal administration may yield divergent results due to metabolic pathways .

- Purity: Impurities (e.g., dichlorinated byproducts) can skew toxicity; use GC-MS to verify sample integrity .

Standardized protocols (e.g., OECD guidelines) and cross-lab validation are essential .

Q. Advanced: How does the steric and electronic configuration of this compound influence its interaction with bacterial enzymes like glutathione S-transferases (GSTs)?

Answer:

- Steric Effects: The chloro and methyl groups create a bulky ortho-substitution pattern, limiting access to GST active sites. Molecular dynamics simulations show steric clashes with Phe52 in SmGSTF1 .

- Electronic Effects: The electron-withdrawing chlorine enhances electrophilicity, promoting covalent adduct formation with GST thiols.

- Kinetic Analysis: Measure Km and Vmax using CDNB (1-Chloro-2,4-dinitrobenzene) as a substrate surrogate. Competitive inhibition assays reveal IC50 values <100 µM .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point ~35°C) .

- Storage: In airtight containers, away from oxidizers and heat sources .

- Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Q. Advanced: How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) aid in tracking the environmental fate of this compound?

Answer:

Properties

IUPAC Name |

1-chloro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLHGZIXTRYOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031403 | |

| Record name | 1,2-Dimethyl-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-23-1, 25323-41-5 | |

| Record name | 1-Chloro-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, chlorodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-chloro-2,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.